molecular formula C₁₂H₁₃NO₈ B1140715 Nicotinic Acid Acyl-beta-D-glucuronide CAS No. 24719-73-1

Nicotinic Acid Acyl-beta-D-glucuronide

Katalognummer: B1140715
CAS-Nummer: 24719-73-1
Molekulargewicht: 299.23
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nicotinic Acid Acyl-beta-D-glucuronide is a metabolite of nicotinic acid, also known as niacin. It is formed through the conjugation of nicotinic acid with glucuronic acid. This compound is significant in the field of biochemistry and pharmacology due to its role in the metabolism and excretion of nicotinic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Nicotinic Acid Acyl-beta-D-glucuronide typically involves the esterification of nicotinic acid with glucuronic acid. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferase. The reaction conditions often include an aqueous medium with a controlled pH to facilitate the enzymatic activity .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzymatic reaction is optimized for maximum yield. Parameters such as temperature, pH, and substrate concentration are carefully controlled to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: Nicotinic Acid Acyl-beta-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Nicotinic Acid Acyl-beta-D-glucuronide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Nicotinic Acid Acyl-beta-D-glucuronide involves its role as a metabolite in the excretion of nicotinic acid. It is formed in the liver through the action of UDP-glucuronosyltransferase and is subsequently excreted in the urine. This process helps in the detoxification and removal of excess nicotinic acid from the body .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Nicotinic Acid Acyl-beta-D-glucuronide is unique due to its specific role in the conjugation and excretion of nicotinic acid. Unlike other derivatives, it is directly involved in the detoxification process, making it a crucial metabolite in the metabolism of nicotinic acid .

Biologische Aktivität

Nicotinic Acid Acyl-beta-D-glucuronide (NAAG) is a metabolite formed from nicotinic acid (niacin), which is known for its role in various biological processes, including lipid metabolism and cellular signaling. This article explores the biological activity of NAAG, focusing on its metabolic pathways, pharmacological implications, and potential therapeutic applications.

Metabolic Pathways

Nicotinic acid undergoes glucuronidation primarily through the action of UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl-glucuronides like NAAG. The enzymatic activity of UGTs is crucial for the detoxification and elimination of xenobiotics and endogenous compounds.

  • Formation and Stability : NAAG is generated via acyl glucuronidation, a process where the carboxylic acid group of nicotinic acid is conjugated with glucuronic acid. This reaction typically occurs in the liver and intestines, facilitated by UGT isoforms such as UGT1A8 and UGT1A9, which are highly expressed in these tissues .
  • Physiological Role : Acyl glucuronides, including NAAG, are generally considered to be stable metabolites; however, they can exhibit reactivity under certain conditions. For instance, acyl migration can occur, leading to the formation of reactive intermediates that may interact with proteins, potentially influencing drug metabolism and efficacy .

Pharmacological Implications

NAAG has been implicated in several pharmacological contexts due to its effects on lipid metabolism and inflammatory responses:

  • Lipid Metabolism : Studies have shown that nicotinic acid can lower triglyceride levels and increase HDL cholesterol. The role of NAAG in mediating these effects is an area of ongoing research. It is hypothesized that NAAG may enhance the bioavailability of nicotinic acid by facilitating its transport across cell membranes .
  • Anti-inflammatory Properties : There is evidence suggesting that NAAG may possess anti-inflammatory properties. Inflammatory conditions often lead to altered metabolism of nicotinic acid and its derivatives, indicating that NAAG could play a role in modulating inflammatory responses through its metabolic pathways .

Clinical Studies

  • Metabolic Profiling : A study involving metabolic profiling linked smoking to alterations in nicotinic acid metabolism, suggesting that nicotine exposure affects the levels of NAAG and other metabolites. This research highlighted significant differences in metabolite concentrations among smokers, former smokers, and non-smokers .
  • Drug Interaction Studies : Research has indicated that acyl glucuronides can act as perpetrators in drug-drug interactions (DDIs). For example, the interaction between NAAG and other drugs metabolized by UGTs could lead to altered pharmacokinetics and potential toxicity .

Data Tables

Parameter Nicotinic Acid This compound (NAAG)
Formation Enzyme UGT1A8/UGT1A9N/A
Stability ModerateHigh
Biological Role Lipid metabolismPotential anti-inflammatory effects
Drug Interaction Potential YesYes

Eigenschaften

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(pyridine-3-carbonyloxy)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO8/c14-6-7(15)9(10(17)18)20-12(8(6)16)21-11(19)5-2-1-3-13-4-5/h1-4,6-9,12,14-16H,(H,17,18)/t6-,7-,8+,9-,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZLIYOEGIYOQP-QIDQEODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.